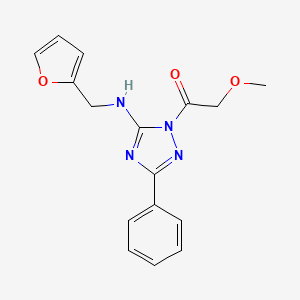
3-pyridinyl 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pyridinyl 1,3-benzodioxole-5-carboxylate (PBDC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PBDC is a heterocyclic compound that consists of a pyridine ring and a benzodioxole ring, which are connected by a carboxylate group. This compound has been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用機序
The exact mechanism of action of 3-pyridinyl 1,3-benzodioxole-5-carboxylate is not fully understood. However, studies have suggested that 3-pyridinyl 1,3-benzodioxole-5-carboxylate exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-pyridinyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-pyridinyl 1,3-benzodioxole-5-carboxylate inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to inhibit the replication of HSV-1 and influenza A virus by blocking viral DNA synthesis. Furthermore, 3-pyridinyl 1,3-benzodioxole-5-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
3-pyridinyl 1,3-benzodioxole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to exhibit a broad range of biological activities, making it a promising compound for drug discovery and development. However, 3-pyridinyl 1,3-benzodioxole-5-carboxylate also has some limitations. Its solubility in water is low, which can make it challenging to use in certain experiments. Furthermore, the exact mechanism of action of 3-pyridinyl 1,3-benzodioxole-5-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 3-pyridinyl 1,3-benzodioxole-5-carboxylate. One potential area of research is to investigate the potential of 3-pyridinyl 1,3-benzodioxole-5-carboxylate as a therapeutic agent for the treatment of cancer and viral infections. Another potential area of research is to investigate the potential of 3-pyridinyl 1,3-benzodioxole-5-carboxylate as a modulator of epigenetic modifications, such as histone acetylation. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-pyridinyl 1,3-benzodioxole-5-carboxylate and to identify its molecular targets.
合成法
The synthesis of 3-pyridinyl 1,3-benzodioxole-5-carboxylate can be achieved through various methods, including the reaction of 3-pyridinol with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3-chloropyridine with 1,3-benzodioxole-5-carboxylic acid in the presence of a base such as potassium carbonate.
科学的研究の応用
3-pyridinyl 1,3-benzodioxole-5-carboxylate has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that 3-pyridinyl 1,3-benzodioxole-5-carboxylate exhibits anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 3-pyridinyl 1,3-benzodioxole-5-carboxylate has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus. Furthermore, 3-pyridinyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
pyridin-3-yl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(18-10-2-1-5-14-7-10)9-3-4-11-12(6-9)17-8-16-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIBWIZNHPJOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl 1,3-benzodioxole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)

![2-chloro-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5726532.png)

![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)


![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)



